![molecular formula C21H21NO2 B12566409 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 143768-20-1](/img/structure/B12566409.png)
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes an acetyl group, a methylanilino group, and a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of the acetyl and methylanilino groups. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction introduces the acetyl group onto the biphenyl core using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The acetyl and methylanilino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its binding to enzymes, receptors, or other biomolecules are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylbiphenyl: Lacks the methylanilino group, making it less complex.
5-(4-Methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the acetyl group, affecting its reactivity.
4-Methylbiphenyl: A simpler biphenyl derivative without the acetyl and methylanilino groups.
Uniqueness
4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the presence of both the acetyl and methylanilino groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
143768-20-1 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-6-(4-methylphenyl)imino-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C21H21NO2/c1-14-8-10-18(11-9-14)22-19-12-17(16-6-4-3-5-7-16)13-20(24)21(19)15(2)23/h3-11,17,24H,12-13H2,1-2H3 |
Clé InChI |
RXAWGYHHNHCQLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
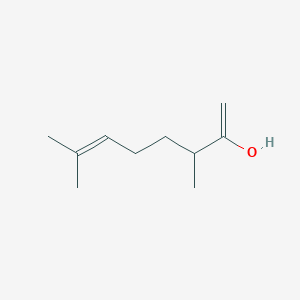
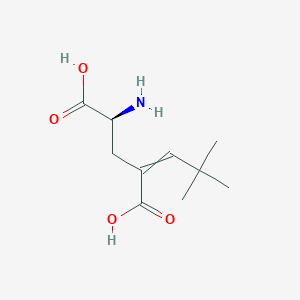

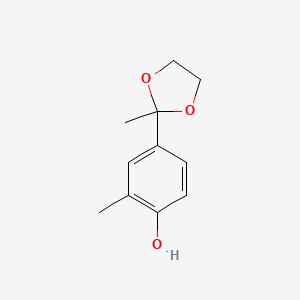
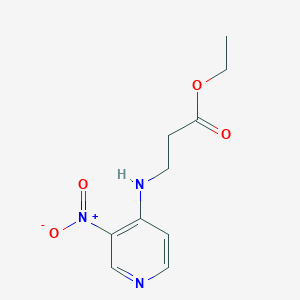
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
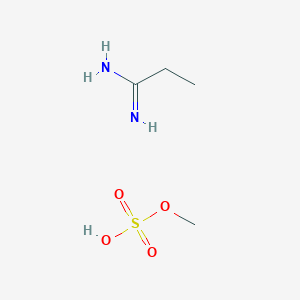
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

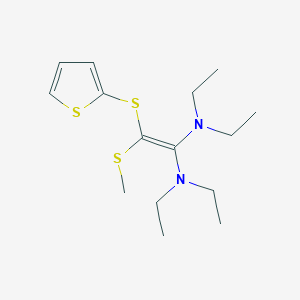
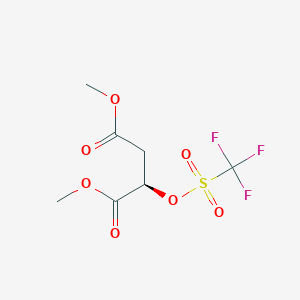
![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
